4,5-Dimethylthiophene-2-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

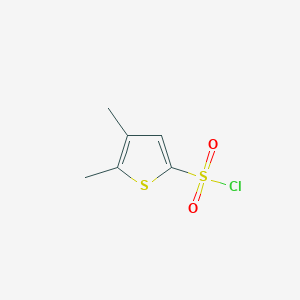

4,5-Dimethylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C6H7ClO2S2 and a molecular weight of 210.71 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a sulfonyl chloride group at position 2. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 4,5-dimethylthiophene. One common method includes the reaction of 4,5-dimethylthiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group at the 2-position of the thiophene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification steps such as recrystallization or distillation to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate ester derivatives

- Sulfonate thioester derivatives

- Sulfoxides and sulfones

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamide Derivatives

One of the primary applications of 4,5-Dimethylthiophene-2-sulfonyl chloride is in the synthesis of sulfonamide derivatives. These compounds exhibit a range of biological activities, including antibacterial properties. A study demonstrated the successful synthesis of various 4,5-substituted thiophene sulfonamide derivatives that were characterized using IR, NMR, and mass spectrometry techniques. The synthesized derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 4,5-Dimethylthiophene-2-sulfonamide | Gewald reaction with acetanilide | Antibacterial against Staphylococcus aureus |

| 3-Carbethoxy-4,5-dimethylthiophene | Reaction with ethyl cyanoacetate | Antimicrobial activity |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for the development of new therapeutic agents. Its ability to form sulfonamide linkages allows for the modification of existing drug frameworks to enhance their efficacy and selectivity. For instance, it has been utilized in synthesizing pyridazinone derivatives that exhibit potent activity against malaria parasites by inhibiting parasite-induced permeability changes in host cells .

Heteroarylation Reactions

Recent studies have highlighted the utility of this compound in heteroarylation reactions. It can be coupled with various heteroarenes to produce diverse compounds with potential pharmacological activities. For example, a study reported successful coupling with 1-methylpyrrole to yield thiophenylpyrrole derivatives with good yields . This demonstrates the compound's role in expanding the chemical diversity necessary for drug discovery.

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Heteroarylation | 1-Methylpyrrole | 42 |

| Heteroarylation | 1-Benzylpyrrole | 62 |

Industrial Applications

Beyond laboratory synthesis, there is an increasing interest in the industrial application of this compound as an intermediate in pharmaceutical manufacturing. Its high purity and efficiency make it suitable for large-scale production processes aimed at creating sulfonamide-based drugs .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in various research contexts:

- A study focused on synthesizing a series of thiophene-derived sulfonamides that exhibited significant antibacterial activity compared to standard antibiotics like sulfathiazole and gentamicin .

- Another investigation explored its use as a precursor for developing new anti-malarial agents through systematic medicinal chemistry campaigns .

- Research into its role in heteroarylation reactions has shown that modifications at the C5 position can enhance yields and selectivity in desired products .

Mecanismo De Acción

The mechanism of action of 4,5-Dimethylthiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other organic compounds, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives .

Comparación Con Compuestos Similares

- Thiophene-2-sulfonyl chloride

- 4-Methylthiophene-2-sulfonyl chloride

- 5-Methylthiophene-2-sulfonyl chloride

Comparison: 4,5-Dimethylthiophene-2-sulfonyl chloride is unique due to the presence of two methyl groups at positions 4 and 5 on the thiophene ring. This substitution pattern can influence its reactivity and the properties of the derivatives formed. Compared to thiophene-2-sulfonyl chloride, the additional methyl groups can provide steric hindrance and electronic effects that may affect the compound’s behavior in chemical reactions and its interactions with biological targets .

Actividad Biológica

4,5-Dimethylthiophene-2-sulfonyl chloride is a sulfonyl chloride derivative with notable applications in medicinal chemistry and biological research. Its unique structure enables it to interact with various biological targets, making it a compound of interest in the development of pharmaceuticals.

The compound's chemical formula is C₇H₉ClO₂S, and it features a thiophene ring substituted with two methyl groups and a sulfonyl chloride group. This configuration enhances its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that sulfonyl chlorides can possess antimicrobial activity, potentially inhibiting bacterial growth.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be beneficial in therapeutic applications.

- Anticancer Potential : Preliminary data suggest that derivatives of this compound could have anticancer properties, although more research is needed to confirm these effects.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various metabolic pathways.

Case Studies

- Antimicrobial Activity :

- Enzyme Inhibition :

-

Anticancer Activity :

- A recent investigation into the anticancer properties of sulfonamide derivatives derived from this compound revealed cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized molecular docking simulations to predict binding affinities to target receptors .

Data Table: Biological Activities

Propiedades

IUPAC Name |

4,5-dimethylthiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2S2/c1-4-3-6(10-5(4)2)11(7,8)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJYATBLABVTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.